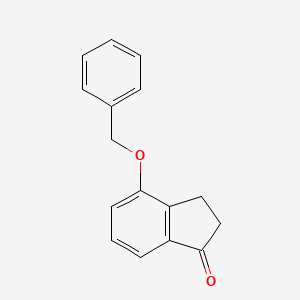

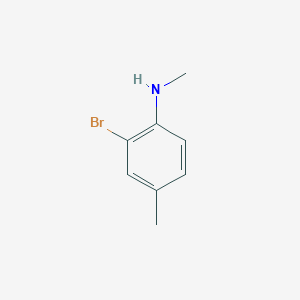

![molecular formula C7H10O2 B1282533 [1,1'-联(环丙烷)]-1-羧酸 CAS No. 60629-92-7](/img/structure/B1282533.png)

[1,1'-联(环丙烷)]-1-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

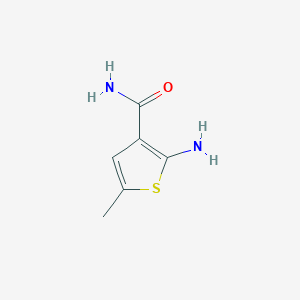

The compound “[1,1'-Bi(cyclopropane)]-1-carboxylic acid” is not directly mentioned in the provided papers. However, the papers do discuss various cyclopropane derivatives and their chemical properties, which can be relevant to understanding the compound . Cyclopropane derivatives are known for their three-membered ring structure and are of significant interest due to their presence in various biological systems and potential applications in medicinal chemistry .

Synthesis Analysis

Several papers describe the synthesis of cyclopropane derivatives. For instance, the synthesis of 1-(malonylamino)cyclopropane-1-carboxylic acid from 1-aminocyclopropane-1-carboxylic acid, an ethylene precursor in plants, is detailed . Another paper outlines the synthesis of medium-sized carbocycles through a tandem isomerization/intramolecular [3 + 2] cross-cycloaddition of cyclopropane 1,1-diesters with α,β-unsaturated ketones/aldehydes . Additionally, the synthesis of deuterium-labeled 1-aminocyclopropane-1-carboxylic acid is described, which is useful for studying the biosynthesis of ethylene in plants .

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives is characterized by the presence of a three-membered ring, which imparts strain and unique reactivity to these compounds. The paper on the synthesis of β-oligopeptides from 1-(aminomethyl)cyclopropane-carboxylic acid discusses the conformation of the cyclopropane ring and its influence on the secondary structure of peptides . Another study provides the crystal structure of (R)-(+)-1-fluoro-2,2-diphenylcyclopropanecarboxylic acid, revealing the orthogonal orientation of the carboxylic group to the cyclopropane ring and the non-bisecting conformation of the carboxylic group .

Chemical Reactions Analysis

Cyclopropane derivatives participate in various chemical reactions due to their strained ring structure. The inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase by cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid is an example of a biochemical interaction involving cyclopropane derivatives . The tandem intramolecular [3 + 2] cross-cycloadditions of cyclopropane 1,1-diesters is another example of a chemical reaction that these compounds can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives are influenced by their three-membered ring structure. The paper on the synthesis of a fluorinated analog of 1-aminocyclopropane carboxylic acid describes a method to introduce fluorine into the cyclopropane ring, which can affect the compound's reactivity and physical properties . The assay for 1-aminocyclopropane-1-carboxylic acid highlights the sensitivity and specificity of detecting this compound, which is crucial for understanding its role in ethylene biosynthesis in plants .

科学研究应用

植物中的代谢和生化作用

- 乙烯前体作用:[1,1'-联(环丙烷)]-1-羧酸已被确认为高等植物中乙烯的重要前体。一项研究发现,当标记的 1-氨基环丙烷-1-羧酸(一种结构类似物)被施用于小麦叶片时,它会转化为 1-(丙二酰胺基)环丙烷-1-羧酸,证实了它在萎蔫小麦叶片中的自然存在,并表明它在植物胁迫反应和衰老过程中发挥作用 (Hoffman, Yang, & McKeon, 1982)。

生物活性和化学合成

- 多种生物活性:含有环丙烷部分的化合物,如 1-氨基环丙烷-1-羧酸及其类似物,已显示出广泛的生物活性,包括抗真菌、抗菌、抗病毒和抗肿瘤特性。这突出了 [1,1'-联(环丙烷)]-1-羧酸在各种生物应用中的潜在用途 (Coleman & Hudson, 2016)。

化学性质和合成

- 衍生物合成:已经报道了环丙烷二羧酸的新杂环衍生物的合成,包括噻二唑和 1,2,4-三唑部分。此类衍生物扩展了环丙烷二羧酸家族的化学多功能性,表明在化学合成和药物设计中具有多种潜在应用 (Sharba, Al-Bayati, Rezki, & Aouad, 2005)。

在植物生物学中的应用

- 植物中的信号分子:研究表明,与 [1,1'-联(环丙烷)]-1-羧酸密切相关的 1-氨基环丙烷-1-羧酸可以在植物中充当信号分子。这种化合物因其在种子植物中作为乙烯前体的作用而闻名,但最近的研究结果表明,它在种子和非种子植物中也可能具有独立的信号功能 (Li, Mou, Van de Poel, & Chang, 2021)。

属性

IUPAC Name |

1-cyclopropylcyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c8-6(9)7(3-4-7)5-1-2-5/h5H,1-4H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYVCFEDFMLOASQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2(CC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20547280 |

Source

|

| Record name | [1,1'-Bi(cyclopropane)]-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20547280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,1'-Bi(cyclopropane)]-1-carboxylic acid | |

CAS RN |

60629-92-7 |

Source

|

| Record name | [1,1'-Bi(cyclopropane)]-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20547280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclopropylcyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

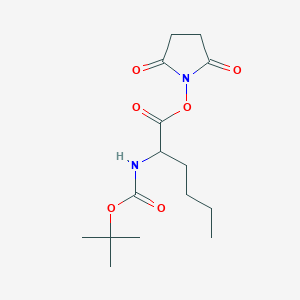

![Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one](/img/structure/B1282465.png)

![6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one](/img/structure/B1282476.png)